Methyl (R)-2-hydroxy-3-(4-hydroxyphenyl)propionate
Description
X-ray Crystallographic Analysis of Chiral Centers
Methyl (R)-2-hydroxy-3-(4-hydroxyphenyl)propionate features a chiral center at the C2 position, confirmed by single-crystal X-ray diffraction (SC-XRD) studies of structurally analogous compounds. The (R)-configuration arises from the Cahn-Ingold-Prelog priority rules, where the hydroxyl (-OH), 4-hydroxyphenyl, methyl ester (-COOCH₃), and hydrogen substituents dictate spatial arrangement. Crystallographic data for related esters reveal orthorhombic systems with space group P2₁2₁2₁, characterized by unit cell parameters a = 12.5998 Å, b = 17.6856 Å, and c = 14.6711 Å. Intramolecular hydrogen bonds between the hydroxyl and ester carbonyl groups stabilize the conformation, as observed in similar phenolic esters.
Table 1: Key Crystallographic Parameters for Analogous Esters
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell volume | 3269.25 ų |
| Z (molecules) | 8 |
| Resolution | 0.84 Å |
Comparative Analysis of Enantiomeric Forms
The (R)-enantiomer exhibits distinct physicochemical properties compared to its (S)-counterpart. Polarimetric measurements show specific rotations of [α]²⁰/D = −37° (c = 1% in chloroform), contrasting with positive values for the (S)-form. Enantiomeric separation via chiral HPLC using amylose-based columns demonstrates baseline resolution (Rₛ > 1.5), with retention times differing by ~2 minutes under isocratic conditions.
Properties
IUPAC Name |
methyl (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,11-12H,6H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFUCDWETSQSSU-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Metrics for Multi-Step Synthesis
| Step | Reaction | Yield (%) | Purity (%) |
|---|---|---|---|
| i | Diazotization | 52.8 | 85–90 |
| vii | Hydrogenolysis | 96 | >99 |
This route achieves high enantiopurity (>98% ee) through chiral resolution but involves laborious purification steps.
Enantioselective Synthesis from L-Tyrosine
A scalable method starts with L-tyrosine, leveraging its inherent chirality:
Table 2: Reaction Conditions for L-Tyrosine Route
| Parameter | Value |
|---|---|
| Temperature | 0–30°C (Step 2) |
| Solvent | Acetone/Water (Step 2) |
| Enantiomeric Excess | >99% (R) |
This method benefits from commercially available starting materials and avoids racemization, making it suitable for kilogram-scale production.
Multi-Stage Catalytic Esterification
A high-purity industrial process esterifies 2-(4-hydroxyphenoxy)propionic acid with methanol using HCl as a distillable catalyst:
Table 3: Purity Metrics for Catalytic Esterification
| Parameter | Value |
|---|---|
| Water content | <0.1% |
| Halide content | <100 ppm |
| Organic impurities | <0.1% |
This method is cost-effective for racemic mixtures but requires chiral HPLC for (R)-enantiomer isolation.
Biocatalytic Approaches
Emerging research employs lipases or esterases for kinetic resolution of racemic mixtures. For example, Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer, leaving the (R)-ester intact. Reported yields reach 70–80% ee, though optimization is ongoing.
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Method | Enantiopurity (% ee) | Yield (%) | Scalability |
|---|---|---|---|
| Transesterification | 50–75 | 60–70 | Moderate |
| Multi-Step Synthesis | >98 | 40–50 | Low |
| L-Tyrosine Route | >99 | 70–80 | High |
| Catalytic Esterification | Racemic | 85–90 | High |
| Biocatalytic | 70–80 | 50–60 | Experimental |
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-hydroxy-3-(4-hydroxyphenyl)propionate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Agricultural Applications
Nitrification Inhibition
One of the primary applications of methyl (R)-2-hydroxy-3-(4-hydroxyphenyl)propionate is as a nitrification inhibitor . Nitrification inhibitors are crucial in agricultural practices to enhance nitrogen use efficiency and reduce environmental impacts associated with nitrogen leaching. Studies have shown that this compound effectively inhibits nitrification in soil by affecting the microbial processes involved in nitrogen conversion.
- Case Study : In a study involving sorghum (Sorghum bicolor), the compound was identified as a root-exuded metabolite responsible for biological nitrification inhibition. The research demonstrated that the application of this compound could significantly improve nitrogen recovery in agricultural systems, thereby mitigating negative environmental effects associated with excessive nitrogen use .
Pharmaceutical Applications
Anticancer Activity
This compound has been investigated for its potential anticancer properties. It is part of a broader category of compounds that exhibit cytotoxic effects against various cancer cell lines.
- Case Study : A series of derivatives based on this compound were synthesized and evaluated for their antiproliferative activity against HeLa cells. The results indicated that certain modifications to the structure enhanced its efficacy compared to standard chemotherapeutic agents like doxorubicin .
| Compound | IC50 (μM) | Comparison Agent | IC50 (μM) |
|---|---|---|---|
| This compound | 0.69 | Doxorubicin | 2.29 |
Biochemical Applications
Enzymatic Coupling and Hydroxy-Arylation
The compound has also been utilized in biochemical research for the enzymatic coupling of saccharides to proteins, enhancing the functional properties of oligosaccharides.
- Research Findings : The process involves hydroxy-arylation using this compound, catalyzed by potassium carbonate. This method allows for the attachment of multiple hydroxy-aryl units per oligosaccharide molecule, facilitating further biochemical manipulations .
Material Science Applications
Polymer Development
In material science, this compound is being explored for its role in developing biodegradable polymers and nanocomposites.
- Research Insights : Novel biodegradable "smart" polyphosphazenes have been synthesized incorporating this compound, which can serve as intracellular protein delivery vehicles. These materials demonstrate multifunctionality and biodegradability, making them suitable for various biomedical applications .
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Nitrification Inhibition: It inhibits the activity of ammonia-oxidizing bacteria and archaea, reducing nitrogen loss in soil.
Root System Architecture Modulation: It interferes with auxin signaling via the nitric oxide/reactive oxygen species pathway, promoting lateral root formation and inhibiting primary root elongation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Positioning
Key structural analogs and their differences are summarized below:
Key Observations :
Physical and Chemical Properties
Notes:
- The C2 hydroxyl in the target compound increases polarity, improving solubility in polar solvents compared to Methyl-3-(4-hydroxyphenyl)propionate .
- Brominated derivatives exhibit reduced solubility due to increased molecular weight and halogen presence .
Anticancer and Immunomodulatory Effects
- Target Compound: Demonstrates immunomodulatory activity in Cordia rothii extracts, inhibiting ROS generation (IC₅₀ = 29.4 µg/mL) and T-cell proliferation (IC₅₀ < 3.12 µg/mL) .
- Dibromo Analog (Compound 5 in ): Shows enhanced cytotoxicity against melanoma (B16F10) and glioblastoma (U373) cell lines due to bromine’s electron-withdrawing effects.
- Methyl-3-(4-hydroxyphenyl)propionate: Limited bioactivity data; primarily used as a synthetic intermediate .
Receptor Binding and Selectivity
- The target compound’s hydroxyl groups may enhance binding to AMPA or GluR5 receptors compared to non-hydroxylated analogs like Methyl (R)-2-(4-hydroxyphenoxy)propionate .
Biological Activity
Methyl (R)-2-hydroxy-3-(4-hydroxyphenyl)propionate, also known as MHPP, has garnered attention for its diverse biological activities, particularly in the realms of metabolism and plant biology. This article delves into its biological properties, synthesis methods, applications, and relevant case studies.
Chemical Structure and Properties
MHPP is characterized by a phenolic structure that imparts significant biological activity. Its molecular formula is , and it features a hydroxyl group that contributes to its potential antioxidant properties. The compound's structure is similar to other bioactive molecules, suggesting possible interactions with various biological targets.
2. Role as a Human Metabolite
MHPP is recognized as a human metabolite, indicating its presence in metabolic pathways within the human body. This metabolite may influence various physiological processes, including metabolic regulation and signaling pathways .
3. Nitrification Inhibition in Plants
A notable study revealed that methyl 3-(4-hydroxyphenyl)propionate (a related compound) acts as a nitrification inhibitor. It inhibits primary root elongation while promoting lateral root formation in Arabidopsis plants. This effect is mediated through auxin metabolism and signaling, specifically by altering the expression of auxin transport proteins such as PIN4 . The ability of MHPP to modulate root architecture highlights its potential agricultural applications.
Synthesis Methods
Several synthetic routes have been developed for producing MHPP, emphasizing its versatility in organic synthesis:
- Esterification Reactions : Common methods involve esterifying 3-(4-hydroxyphenyl)propionic acid with methanol under acidic conditions.
- Chiral Synthesis : Techniques for producing optically active forms have been explored, which are critical for pharmaceutical applications .
Applications
The applications of MHPP are driven by its chemical structure and biological properties:
- Pharmaceutical Intermediates : Due to its structural similarity to other biologically active compounds, MHPP can serve as an intermediate in the synthesis of pharmaceuticals.
- Agricultural Use : As a nitrification inhibitor, it holds potential for enhancing soil health and crop yields by regulating nitrogen availability.
- Antioxidant Additives : Its antioxidant properties may find applications in food preservation and material sciences .
1. Plant Growth Regulation
In a study examining the effects of MHPP on Arabidopsis thaliana, it was found that treatment with the compound significantly inhibited primary root growth while promoting lateral root development. This suggests that MHPP could be utilized in agricultural practices to enhance root system architecture, which is vital for nutrient uptake .
2. Metabolic Profiling in Autism Research
Research involving fecal metabolite profiling in children with Autism Spectrum Disorder (ASD) highlighted the role of various metabolites, including those related to phenolic compounds like MHPP. The study demonstrated changes in metabolic profiles post-treatment with microbiota transfer therapy, suggesting potential implications for metabolic regulation involving compounds like MHPP .
Q & A
Q. What are the ecological trade-offs of using this compound as a BNI in sustainable agriculture?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
